molecular formula C18H29N3O B13978053 3-Methoxy-4-(1-(1-methylpiperidin-4-yl)piperidin-4-yl)benzenamine

3-Methoxy-4-(1-(1-methylpiperidin-4-yl)piperidin-4-yl)benzenamine

Cat. No.: B13978053
M. Wt: 303.4 g/mol
InChI Key: PITDXDJUPWTYQS-UHFFFAOYSA-N
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Description

3-Methoxy-4-(1-(1-methylpiperidin-4-yl)piperidin-4-yl)benzenamine is a complex organic compound with the molecular formula C17H28N4O This compound is known for its unique structure, which includes a methoxy group, a benzenamine core, and two piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(1-(1-methylpiperidin-4-yl)piperidin-4-yl)benzenamine typically involves multiple steps. One common method includes the reaction of 3-methoxyaniline with 1-(1-methylpiperidin-4-yl)piperidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully monitored to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(1-(1-methylpiperidin-4-yl)piperidin-4-yl)benzenamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

3-Methoxy-4-(1-(1-methylpiperidin-4-yl)piperidin-4-yl)benzenamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(1-(1-methylpiperidin-4-yl)piperidin-4-yl)benzenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline
  • N-(4-Methyl-3-(4-(pyridin-3-yl)piperidin-1-yl)phenyl)acetamide

Uniqueness

3-Methoxy-4-(1-(1-methylpiperidin-4-yl)piperidin-4-yl)benzenamine is unique due to its specific structural features, such as the presence of two piperidine rings and a methoxy group.

Properties

Molecular Formula

C18H29N3O

Molecular Weight

303.4 g/mol

IUPAC Name

3-methoxy-4-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]aniline

InChI

InChI=1S/C18H29N3O/c1-20-9-7-16(8-10-20)21-11-5-14(6-12-21)17-4-3-15(19)13-18(17)22-2/h3-4,13-14,16H,5-12,19H2,1-2H3

InChI Key

PITDXDJUPWTYQS-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N2CCC(CC2)C3=C(C=C(C=C3)N)OC

Origin of Product

United States

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